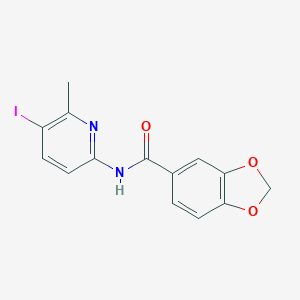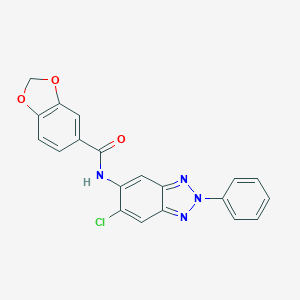![molecular formula C26H27N3O4 B244673 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244673.png)
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide, also known as BRL-15572, is a chemical compound that has been studied for its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain.
Mecanismo De Acción
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. The mesolimbic pathway is involved in reward and motivation, while the mesocortical pathway is involved in cognitive and emotional processing. By blocking the dopamine D3 receptor, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide can modulate these pathways and potentially reduce drug-seeking behaviors, improve negative symptoms of schizophrenia, and protect dopaminergic neurons in Parkinson's disease.
Biochemical and Physiological Effects
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been shown to have several biochemical and physiological effects in animal models. In addiction research, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been shown to reduce drug-seeking behaviors and restore dopamine release in the nucleus accumbens, a key brain region involved in reward and motivation. In schizophrenia research, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been shown to improve cognitive function and reduce social withdrawal in animal models. In Parkinson's disease research, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide is its selectivity for the dopamine D3 receptor, which allows for more targeted modulation of reward and motivation pathways in the brain. However, one limitation of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide is its relatively low potency compared to other dopamine D3 receptor antagonists. This can make it more difficult to achieve the desired effects in animal models and may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide research. In addiction research, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide could be studied in combination with other drugs or behavioral therapies to enhance its effectiveness in reducing drug-seeking behaviors. In schizophrenia research, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide could be studied in clinical trials to determine its potential efficacy and safety in treating negative symptoms of the disorder. In Parkinson's disease research, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide could be studied in combination with other neuroprotective agents to enhance its potential neuroprotective effects on dopaminergic neurons.
Conclusion
In conclusion, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide is a chemical compound that has been studied for its potential therapeutic applications in addiction, schizophrenia, and Parkinson's disease research. N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide is a selective antagonist of the dopamine D3 receptor, which allows for targeted modulation of reward and motivation pathways in the brain. While N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has several advantages, such as its selectivity, there are also limitations to its use. Future research directions for N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide include studying its potential efficacy in combination with other drugs or therapies and determining its safety and efficacy in clinical trials.
Métodos De Síntesis
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-benzyloxyaniline with 2-bromo-1-(4-methoxyphenyl)ethanone to form 2-(4-benzyloxyphenyl)-1-(4-methoxyphenyl)ethanone. This intermediate is then reacted with piperazine and benzoyl chloride to form the final product, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide.
Aplicaciones Científicas De Investigación
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been studied for its potential therapeutic applications in several areas, including addiction, schizophrenia, and Parkinson's disease. In addiction research, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been shown to reduce drug-seeking behaviors in animal models of cocaine and nicotine addiction. In schizophrenia research, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been studied as a potential treatment for negative symptoms of the disorder, such as social withdrawal and apathy. In Parkinson's disease research, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been studied for its potential neuroprotective effects on dopaminergic neurons.
Propiedades
Fórmula molecular |
C26H27N3O4 |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C26H27N3O4/c1-32-21-16-20(17-22(18-21)33-2)25(30)27-23-10-6-7-11-24(23)28-12-14-29(15-13-28)26(31)19-8-4-3-5-9-19/h3-11,16-18H,12-15H2,1-2H3,(H,27,30) |
Clave InChI |
XACRENRNMONRRN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)

![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)


![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244606.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244607.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244611.png)